Cas no 13162-24-8 (4-Chloro-6-methyl-5-nitropyrimidin-2-amine)
4-Chloro-6-methyl-5-nitropyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-4-chloro-6-methyl-5-nitropyrimidine
- 2-Pyrimidinamine,4-chloro-6-methyl-5-nitro-
- 4-chloro-6-methyl-5-nitropyrimidin-2- amine
- 4-Chloro-6-methyl-5-nitropyrimidin-2-amine
- C5H5ClN4O2
- NSC 73543
- 4-Chloro-6-methyl-5-nitro-2-pyrimidinamine
- 2-amino-4-chloro-5-nitro-6-methylpyrimidine
- 4-chloro-6-methyl-5-nitro-pyrimidin-2-amine
- NSC73543
- 13162-24-8
- CS-0045828
- NSC-73543
- BB 0257887
- GZVHDXMPPJYNJK-UHFFFAOYSA-N
- SCHEMBL6355485
- AKOS006305459
- 2-Amino-4-chloro-6-methyl-5-nitropvrimidine
- 2-amino-4-methyl-5-nitro-6-chloropyrimidine
- DTXSID80291156
- A2750
- FT-0682493
- DB-062833
-
- MDL: MFCD09999219
- Inchi: 1S/C5H5ClN4O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3,(H2,7,8,9)
- InChI Key: GZVHDXMPPJYNJK-UHFFFAOYSA-N
- SMILES: ClC1=C(C(C)=NC(N)=N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 188.01000
- Monoisotopic Mass: 188.01
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.6A^2
- XLogP3: 1
Experimental Properties
- Density: 1.594
- Boiling Point: 422 ºC
- Flash Point: 209 ºC
- Refractive Index: 1.746
- PSA: 97.62000
- LogP: 2.03320
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
4-Chloro-6-methyl-5-nitropyrimidin-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- HazardClass:IRRITANT
4-Chloro-6-methyl-5-nitropyrimidin-2-amine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-6-methyl-5-nitropyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C990690-10mg |
4-Chloro-6-methyl-5-nitropyrimidin-2-amine |
13162-24-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C990690-50mg |
4-Chloro-6-methyl-5-nitropyrimidin-2-amine |
13162-24-8 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C990690-100mg |
4-Chloro-6-methyl-5-nitropyrimidin-2-amine |
13162-24-8 | 100mg |
$ 230.00 | 2022-06-06 | ||
| Alichem | A089000231-1g |
2-Amino-4-chloro-6-methyl-5-nitropyrimidine |
13162-24-8 | 95% | 1g |
$342.40 | 2022-04-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 057911-1g |
4-Chloro-6-methyl-5-nitropyrimidin-2-amine |
13162-24-8 | 95% | 1g |
8128CNY | 2021-05-07 | |
| Matrix Scientific | 057911-1g |
4-Chloro-6-methyl-5-nitropyrimidin-2-amine, 95% |
13162-24-8 | 95% | 1g |
$400.00 | 2023-09-06 | |
| Chemenu | CM131517-1g |
4-chloro-6-methyl-5-nitropyrimidin-2-amine |
13162-24-8 | 95% | 1g |
$374 | 2021-08-05 | |
| Chemenu | CM131517-100mg |
4-chloro-6-methyl-5-nitropyrimidin-2-amine |
13162-24-8 | 95% | 100mg |
$191 | 2024-08-02 | |
| Chemenu | CM131517-250mg |
4-chloro-6-methyl-5-nitropyrimidin-2-amine |
13162-24-8 | 95% | 250mg |
$318 | 2024-08-02 | |
| Chemenu | CM131517-1g |
4-chloro-6-methyl-5-nitropyrimidin-2-amine |
13162-24-8 | 95% | 1g |
$668 | 2024-08-02 |
4-Chloro-6-methyl-5-nitropyrimidin-2-amine Suppliers
4-Chloro-6-methyl-5-nitropyrimidin-2-amine Related Literature
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1. 976. Pyrimidines. Part II. The synthesis and some reactions of pyrimidine-5-aldehydesR. Hull J. Chem. Soc. 1957 4845
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2. 1 : 2 : 4 : 6-Tetra-azaindenes and 1 : 4 : 6-triazaindan-2-ones from 5-aminopyrimidinesF. L. Rose J. Chem. Soc. 1954 4116
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W. R. Boon,W. G. M. Jones,G. R. Ramage J. Chem. Soc. 1951 96
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4. 663. New syntheses based on 5-aminopyrimidinesF. L. Rose J. Chem. Soc. 1952 3448
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5. Quaternary salts from 2-chloro-5-nitropyrimidines. Part I. Preparation and some reactionsR. G. W. Spickett,G. M. Timmis J. Chem. Soc. 1955 4354
Additional information on 4-Chloro-6-methyl-5-nitropyrimidin-2-amine
Introduction to 4-Chloro-6-methyl-5-nitropyrimidin-2-amine (CAS No. 13162-24-8)
4-Chloro-6-methyl-5-nitropyrimidin-2-amine, identified by its Chemical Abstracts Service (CAS) number 13162-24-8, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic amine belongs to the pyrimidine family, a class of nitrogen-containing heterocycles that play a crucial role in the synthesis of various biologically active molecules. The structural features of this compound, including its chloro, methyl, and nitro substituents, make it a versatile intermediate for the development of pharmaceutical agents targeting diverse therapeutic pathways.
The 4-Chloro-6-methyl-5-nitropyrimidin-2-amine molecule exhibits a unique electronic and steric environment due to its functional groups. The presence of a chlorine atom at the 4-position enhances electrophilic aromatic substitution reactions, while the methyl group at the 6-position influences the overall reactivity and binding properties. The nitro group at the 5-position serves as a key pharmacophore, contributing to the compound's interaction with biological targets. These structural attributes have made it a valuable building block in synthetic chemistry, particularly in the construction of more complex drug candidates.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrimidine derivatives. The 4-Chloro-6-methyl-5-nitropyrimidin-2-amine has been investigated for its potential applications in various therapeutic areas, including oncology, anti-inflammatory diseases, and infectious disorders. Its ability to serve as a precursor for more sophisticated molecules has positioned it as a cornerstone in medicinal chemistry research. Researchers have leveraged its reactivity to develop novel analogs with enhanced pharmacokinetic and pharmacodynamic profiles.
One of the most compelling aspects of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By modifying the structure of this compound, scientists have been able to create potent inhibitors that target specific kinases implicated in tumor growth and progression. For instance, derivatives of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine have been shown to exhibit inhibitory activity against tyrosine kinases, which are critical mediators of cell proliferation and survival.
The development of these kinase inhibitors has been bolstered by advances in computational chemistry and high-throughput screening techniques. These methods allow researchers to rapidly evaluate the binding affinity and selectivity of various compounds against target enzymes. The structural flexibility offered by 4-Chloro-6-methyl-5-nitropyrimidin-2-amine has enabled the design of molecules that can precisely interact with the active sites of kinases, thereby minimizing off-target effects. This precision is essential for developing drugs that are both effective and safe for clinical use.
Furthermore, 4-Chloro-6-methyl-5-nitropyrimidin-2-amine has found applications in the development of antiviral agents. Viruses rely on host cellular machinery for replication, and inhibiting key viral enzymes can disrupt their life cycle. Pyrimidine-based compounds have demonstrated efficacy against various viruses by interfering with essential enzymatic processes such as reverse transcriptase or protease activity. Researchers have synthesized derivatives of this compound that exhibit inhibitory effects against RNA viruses, offering promising leads for new antiviral therapies.
The synthesis of 4-Chloro-6-methyl-5-nitropyrimidin-2-amines involves multi-step organic reactions that highlight its synthetic utility. The chlorination step at the 4-position can be achieved using reagents such as phosphorus oxychloride or thionyl chloride, while methylation at the 6-position can be performed using methylating agents like dimethyl sulfate or methyl iodide. The nitration process typically employs nitric acid or a mixture of sulfuric acid and nitric acid to introduce the nitro group at the 5-position. These reactions require careful optimization to ensure high yields and purity, which are critical for pharmaceutical applications.
In conclusion, 4-Chloro-6-methyl-octahydroquinoline N-oxydes, with its CAS number 13162–24–8, represents a cornerstone in modern pharmaceutical research due to its versatility as an intermediate in drug discovery. Its structural features enable the synthesis of biologically active molecules targeting various diseases, particularly cancer and viral infections. The ongoing exploration of its pharmacological potential underscores its importance in advancing therapeutic strategies for unmet medical needs.
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